molecular formula C10H11N3O2 B12977522 (5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine

(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine

Cat. No.: B12977522
M. Wt: 205.21 g/mol
InChI Key: JPKDPDIFHQRFBH-UHFFFAOYSA-N
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Description

(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine is a heterocyclic compound that contains an oxadiazole ring substituted with a methoxyphenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-methoxyphenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then treated with formaldehyde and ammonium chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products include reduced oxadiazole derivatives.

    Substitution: Products include various substituted amines or amides.

Scientific Research Applications

(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-methoxyphenyl)methanamine hydrochloride
  • 4-Methoxybenzylamine
  • (3-Ethoxy-4-methoxyphenyl)methanamine

Uniqueness

(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL)methanamine is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this heterocyclic structure .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine

InChI

InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10/h2-5H,6,11H2,1H3

InChI Key

JPKDPDIFHQRFBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CN

Origin of Product

United States

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